N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2S/c21-14-9-10-17-18(12-14)26-20(22-17)23-19(24)13-5-4-8-16(11-13)25-15-6-2-1-3-7-15/h1-12H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDELNUCSMKIXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-amine with 3-phenoxybenzoyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine or pyridine, to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal and antibacterial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substitution Patterns on the Benzothiazole Ring
N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (MS8)
- Structure : Replaces the benzothiazole ring with a simpler thiazole moiety (4-methyl substitution).
- Activity: Identified as an EHD4 inhibitor, highlighting the importance of the 3-phenoxybenzamide group in target binding .
- Key Difference : The absence of the benzothiazole ring and fluorine substitution may reduce steric bulk and alter electronic interactions compared to the target compound.
1-Cyclopropyl-6-fluoro-7-(4-(N-(6-fluoro-1,3-benzothiazol-2-yl)aminomethyl)piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (4i)
- Structure: Integrates the 6-fluoro-benzothiazole group into a fluoroquinolone scaffold.
- Activity: Exhibits superior antibacterial activity against E. coli compared to norfloxacin and gatifloxacin .
- Key Difference: The extended quinoline-carboxylic acid framework distinguishes it from the target compound, suggesting that the benzothiazole moiety synergizes with the fluoroquinolone core for enhanced antimicrobial effects.
N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide
- Structure : Chlorine replaces fluorine at the 6-position of the benzothiazole.
- Properties : Higher molecular weight (306.74 g/mol) and increased lipophilicity compared to the fluoro-substituted target compound .
- Implications : Chlorine’s larger atomic radius and lower electronegativity may alter binding kinetics or metabolic stability.
N-(6-trifluoromethyl-1,3-benzothiazol-2-yl)acetamide Derivatives
- Structure : Features a trifluoromethyl (CF₃) group at the 6-position.
- Potential: The CF₃ group’s strong electron-withdrawing effects and hydrophobicity could enhance target affinity or pharmacokinetic profiles, as seen in patented bioactive compounds .
Substituents on the Benzamide Moiety
3-Fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
- Structure : Contains a methyl-substituted benzothiazole and a 3-fluorobenzamide group.
- Key Contrast: The methyl group on benzothiazole may reduce polarity, while the 3-fluoro substitution on benzamide could modulate electronic properties differently than the target’s phenoxy group .
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide
- Structure : Ethoxy and trifluoromethyl groups on the benzothiazole and benzamide, respectively.
- Impact : The ethoxy group may improve solubility, whereas the trifluoromethyl group could enhance binding to hydrophobic pockets .
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a fluorine atom and a phenoxybenzamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and related fields.
This compound exhibits biological activity primarily through enzyme inhibition. It has been shown to interact with specific molecular targets, inhibiting the activity of certain enzymes by binding to their active sites. This mechanism is crucial for its potential applications in treating various diseases.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains and fungi, demonstrating potential as an antifungal and antibacterial agent .
Modulation of 11β-Hydroxysteroid Dehydrogenase Type 1 (11βHSD1)
The compound has been identified as a modulator of 11βHSD1, an enzyme involved in glucocorticoid metabolism. Inhibition of this enzyme can lead to decreased intracellular concentrations of active glucocorticoids, making it beneficial in treating metabolic disorders such as obesity and type 2 diabetes .
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound:
- Anticonvulsant Activity : A series of related benzothiazole compounds were synthesized and tested for anticonvulsant properties. The results indicated that compounds with similar structures exhibited significant activity in seizure models without notable neurotoxicity .
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit various enzymes linked to disease pathways. It showed promising results in inhibiting 11βHSD1 activity, suggesting its potential role in managing conditions associated with glucocorticoid excess .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial; Enzyme inhibitor | Contains fluorine; Phenoxybenzamide structure |
| N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | Moderate antimicrobial | Different substitution pattern |
| N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{4-[...]} | Anticancer potential | Multiple benzothiazole units |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 6-fluoro-1,3-benzothiazol-2-amine with 3-phenoxybenzoyl chloride in pyridine under reflux. Optimization includes:
- Solvent choice : Pyridine or DMF as solvents to stabilize intermediates.
- Temperature control : Reflux at 80–100°C for 12–24 hours to ensure complete acylation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Structural validation :
- FT-IR : Confirm amide C=O (~1650–1680 cm⁻¹) and benzothiazole C-S (~690 cm⁻¹) stretches .
- NMR : NMR to identify aromatic protons (δ 6.5–8.5 ppm) and NMR for carbonyl (δ ~165 ppm) and fluorinated carbons (δ ~160 ppm, ) .
- X-ray crystallography : Determine molecular packing and hydrogen-bonding patterns (e.g., N–H···N interactions) using SHELXL for refinement .
Q. How can preliminary bioactivity assays be designed for this benzothiazole derivative?
- In vitro assays :
- Enzyme inhibition : Screen against targets like acetylcholinesterase (AChE) or 5-HT2A receptors using Ellman’s method or radioligand binding assays.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ calculations.
Advanced Research Questions
Q. How do stereochemical considerations impact the synthesis and activity of fluorinated benzothiazole derivatives?
- Challenges : Fluorine’s electronegativity can induce conformational rigidity. For example, X-ray studies of related compounds (e.g., imidazolidine-trione derivatives) reveal enantiomeric pairs with distinct binding modes to cholinesterases .
- Resolution : Use chiral HPLC or asymmetric synthesis (e.g., Sharpless epoxidation) to isolate active enantiomers. Validate via circular dichroism (CD) .
Q. What role does fluorination play in enhancing pharmacological properties, and how can conflicting bioactivity data be resolved?
- Fluorine effects :
- Metabolic stability : Fluorine reduces oxidative degradation (e.g., in hepatic microsomal assays).
- Bioavailability : LogP optimization via fluorination (balance lipophilicity/solubility).
Q. What strategies ensure robust validation of crystallographic data for this compound?
- Validation tools :
- SHELX suite : Refine structures with SHELXL, checking for R-factor convergence (<5%) and ADP consistency.
- PLATON : Analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) and validate twinning/space group assignments .
Q. How can synthetic byproducts or impurities be identified and minimized during scale-up?
- Analytical methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
